molecular formula C10H15N B1276237 1-(2,5-Dimethylphenyl)ethanamine CAS No. 91251-26-2

1-(2,5-Dimethylphenyl)ethanamine

Cat. No. B1276237
CAS RN: 91251-26-2
M. Wt: 149.23 g/mol
InChI Key: ULGHUDXDTMIEAM-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylphenyl)ethanamine is a chemical compound that is structurally related to the compounds discussed in the provided papers. While the papers do not directly address 1-(2,5-Dimethylphenyl)ethanamine, they do provide insights into similar compounds which can be used to infer certain aspects of its chemistry. The compound likely contains a benzene ring substituted with two methyl groups at the 2nd and 5th positions, and an ethanamine side chain attached to the benzene ring.

Synthesis Analysis

The synthesis of compounds similar to 1-(2,5-Dimethylphenyl)ethanamine can involve the reaction of a lithium salt with a dihalogenated compound, as seen in the synthesis of 1,2-bis(2,6-dimethylphenylphosphino)ethane . Although the exact synthesis of 1-(2,5-Dimethylphenyl)ethanamine is not detailed, it could potentially be synthesized through a similar pathway, involving the reaction of a suitable lithium salt of a dimethyl-substituted bromobenzene with a chloroethanamine derivative.

Molecular Structure Analysis

The molecular structure of compounds related to 1-(2,5-Dimethylphenyl)ethanamine has been studied using X-ray diffraction techniques and supported by computational studies such as density functional theory (DFT) . These methods could be applied to determine the molecular structure of 1-(2,5-Dimethylphenyl)ethanamine, including bond lengths, angles, and conformational analysis.

Chemical Reactions Analysis

While the provided papers do not discuss the chemical reactions of 1-(2,5-Dimethylphenyl)ethanamine specifically, the structure suggests that it could undergo reactions typical of aromatic amines, such as electrophilic substitution, and reactions due to the amine group, such as the formation of amides or Schiff bases.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(2,5-Dimethylphenyl)ethanamine can be inferred from related compounds. For instance, vibrational spectroscopy could be used to identify characteristic frequencies of the compound, and DFT calculations could predict various properties such as dipole moment, polarizability, and reactivity . The compound's crystalline form, solubility, melting point, and boiling point would be determined experimentally.

Scientific Research Applications

  • Analytical Characterization and Identification :

    • The analytical properties of substances including 1-(2,5-Dimethylphenyl)ethanamine derivatives have been studied using various analytical methods such as gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) spectroscopy. These methods allow for the unequivocal identification of the active components in these compounds (Zuba & Sekuła, 2013).
  • Pharmacological Research :

    • Research into the pharmacology of substituted 1-(2,5-Dimethylphenyl)ethanamine derivatives has been conducted to understand their mechanisms of action, particularly their interaction with serotonin receptors. This is important for understanding the biochemical pharmacology of these substances, which is consistent with hallucinogenic activity (Eshleman et al., 2018).
  • Metabolism and Toxicology Studies :

    • Studies on the metabolism of substances like 1-(2,5-Dimethylphenyl)ethanamine have identified the main enzymes involved in their primary metabolism. Understanding the metabolic pathways and major metabolites is crucial for toxicological analyses and can provide insights into potential drug-drug interactions (Nielsen et al., 2017).
  • Clinical Toxicology :

    • There have been clinical studies and case reports documenting intoxication and poisoning cases involving derivatives of 1-(2,5-Dimethylphenyl)ethanamine. These studies are essential for emergency medicine and clinical toxicology, helping healthcare professionals manage cases of acute intoxication (Poklis et al., 2013).
  • Neuropharmacology Research :

    • Comparative studies on the neuropharmacology of 1-(2,5-Dimethylphenyl)ethanamine derivatives have been conducted in animal models. These studies are important for understanding the neurological and behavioral effects of these compounds, which are consistent with their hallucinogenic effects in humans (Elmore et al., 2018).
  • Synthesis and Chemical Analysis :

    • Research in the field of synthetic chemistry has led to the development of new methods for the synthesis and analysis of 1-(2,5-Dimethylphenyl)ethanamine and its derivatives. Such research is important for both the development of new compounds and the detection of these substances in forensic contexts (Lum et al., 2016).

Safety And Hazards

The safety information available indicates that 1-(2,5-Dimethylphenyl)ethanamine is classified under Acute Tox. 4 Oral hazard classification, with a GHS07 pictogram and a warning signal word .

properties

IUPAC Name

1-(2,5-dimethylphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-7-4-5-8(2)10(6-7)9(3)11/h4-6,9H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULGHUDXDTMIEAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10407309
Record name 1-(2,5-dimethylphenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,5-Dimethylphenyl)ethanamine

CAS RN

91251-26-2
Record name 1-(2,5-dimethylphenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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